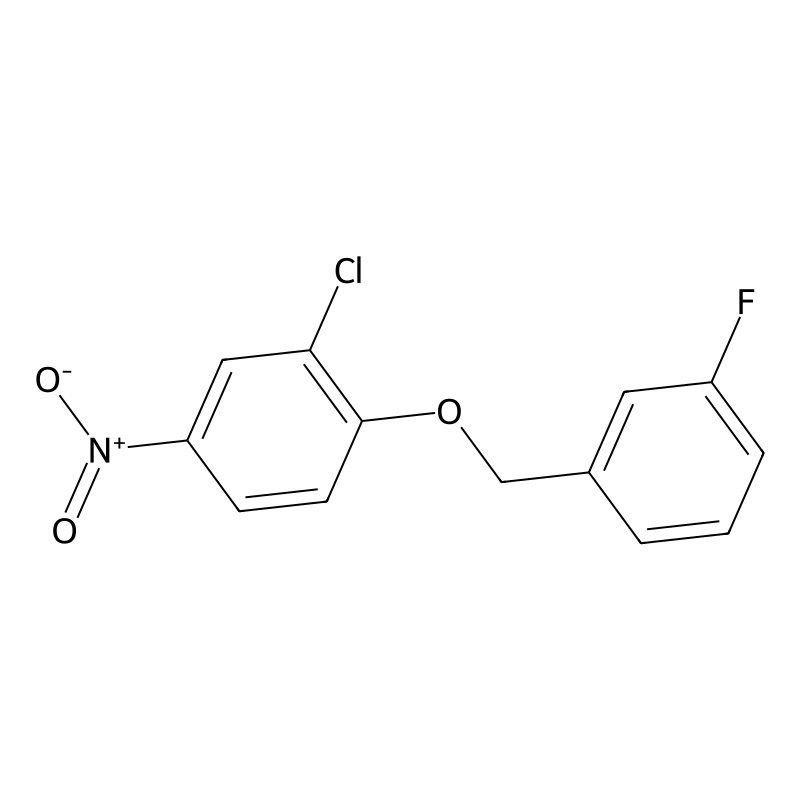

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene (2FABN) is a reagent used in organic synthesis for cleaving bonds, particularly those associated with electron-deficient aromatic rings such as benzene and nitro compounds. Studies have demonstrated its selectivity and efficiency in various cleavage reactions, making it a valuable tool for researchers [1].

Source

[1] FC53320 | 443882-99-3 | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, Biosynth ()

Dual ErbB-1/ErbB-2 Tyrosine Kinase Inhibition:

Research suggests that 2FABN possesses the ability to inhibit the activity of ErbB-1 and ErbB-2, which are tyrosine kinases involved in cell signaling pathways. These pathways play a crucial role in various cellular processes, including proliferation, differentiation, and survival. Inhibiting these kinases has potential implications in cancer therapy, as their dysregulation is often observed in cancer cells [2].

Source

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, National Institutes of Health, National Center for Biotechnology Information. ()

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is an organic compound with the molecular formula C₁₃H₉ClFNO₃. It features a chloro group, a nitro group, and a fluorobenzyloxy substituent on a benzene ring, which contributes to its unique chemical properties. The compound is classified as a nitroaromatic compound and is recognized for its potential applications in various fields, including pharmaceuticals and materials science .

2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene does not have a known direct biological effect. It serves as a building block for the synthesis of other molecules with potential therapeutic applications.

- It is likely to have some degree of toxicity, so standard laboratory practices for handling potentially hazardous chemicals should be employed, including wearing gloves, eye protection, and working in a fume hood [].

- Nitro compounds can be explosive under certain conditions. It is advisable to consult safety data sheets (SDS) of similar compounds for specific handling recommendations.

The reactivity of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it susceptible to nucleophiles such as amines or alcohols.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which is useful for synthesizing derivatives with different biological activities.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, influencing the reactivity of the aromatic ring .

Research indicates that 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene exhibits significant biological activity. It has been studied for its potential as an antibacterial and anticancer agent. The presence of the nitro group enhances its ability to interact with biological targets, potentially leading to cytotoxic effects against certain cancer cell lines. Additionally, the fluorobenzyloxy moiety may contribute to its selectivity and potency in biological systems .

Several synthesis methods have been documented for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene:

- Nucleophilic Aromatic Substitution: Starting from 4-nitrophenol, chlorination followed by reaction with 3-fluorobenzyl alcohol can yield the desired compound.

- Electrophilic Aromatic Substitution: Introduction of the nitro group onto a chlorinated precursor can also be achieved through nitration reactions under controlled conditions.

- Multi-step Synthesis: A combination of these methods may be employed for high-yield synthesis, often involving protective groups to enhance selectivity during reactions .

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Material Science: The compound may be used in developing new materials due to its unique electronic properties.

- Chemical Research: It acts as a reagent in organic synthesis for creating complex molecules .

Studies on the interactions of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene with biological targets reveal insights into its mechanism of action. Research has shown that it can bind effectively to specific enzymes and receptors, influencing various metabolic pathways. These interactions are critical for understanding its therapeutic potential and toxicity profiles .

Several compounds share structural similarities with 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluorobenzyl chloride | Contains a fluorobenzyl group | Used primarily as an alkylating agent |

| 4-Nitrophenyl ether | Has an ether linkage but lacks chlorine | More soluble in organic solvents |

| 2-Chloro-4-nitrophenol | Similar nitro and chloro substitutions | Exhibits different reactivity due to position |

The uniqueness of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene lies in its specific combination of functional groups, which enhances both its reactivity and biological activity compared to these similar compounds .

XLogP3

Appearance

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant